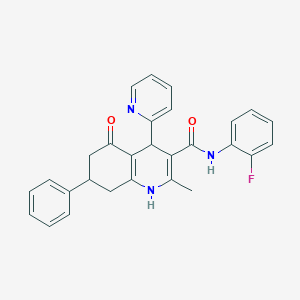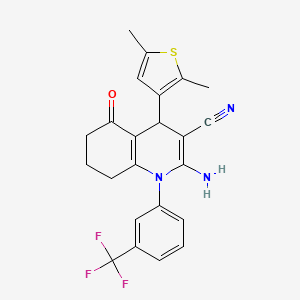![molecular formula C27H30N2OS B11641768 3-(3-methylphenyl)-2-(propan-2-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11641768.png)
3-(3-methylphenyl)-2-(propan-2-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(3-METHYLPHENYL)-2-(PROPAN-2-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE” is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3-(3-METHYLPHENYL)-2-(PROPAN-2-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE” typically involves multi-step organic reactions. The process may start with the preparation of the benzoquinazoline core, followed by the introduction of the spiro cyclohexane ring. Key steps might include:
Formation of the benzoquinazoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Spirocyclization: The spiro connection is formed by reacting the benzoquinazoline intermediate with a cyclohexane derivative under specific conditions.
Functional group modifications: Introduction of the 3-methylphenyl and propan-2-ylsulfanyl groups through substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
“3-(3-METHYLPHENYL)-2-(PROPAN-2-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones or other oxidized derivatives, while substitution could introduce new functional groups like halides or alkyl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it an interesting subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activities. The presence of multiple functional groups could allow for interactions with various biological targets.
Medicine
Potential medicinal applications could include the development of new pharmaceuticals. The compound’s structure might be optimized to enhance its activity against specific diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action for “3-(3-METHYLPHENYL)-2-(PROPAN-2-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE” would depend on its specific applications. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[benzoquinazoline] derivatives: Compounds with similar spiro structures but different substituents.
Phenyl-substituted spiro compounds: Compounds with phenyl groups attached to the spiro core.
Sulfur-containing spiro compounds: Compounds with sulfur atoms in their structure.
Uniqueness
The uniqueness of “3-(3-METHYLPHENYL)-2-(PROPAN-2-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE” lies in its specific combination of functional groups and spiro structure
Propriétés
Formule moléculaire |
C27H30N2OS |
|---|---|
Poids moléculaire |
430.6 g/mol |
Nom IUPAC |
3-(3-methylphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C27H30N2OS/c1-18(2)31-26-28-24-22-13-6-5-11-20(22)17-27(14-7-4-8-15-27)23(24)25(30)29(26)21-12-9-10-19(3)16-21/h5-6,9-13,16,18H,4,7-8,14-15,17H2,1-3H3 |
Clé InChI |
FEVPRMXFLZVWOR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N=C2SC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenoxy]acetamide](/img/structure/B11641693.png)
![{(2E)-2-[(2E)-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11641695.png)
![1-[(3-Bromophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine](/img/structure/B11641714.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(2-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B11641722.png)
![methyl (2E)-2-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)hydrazinecarboxylate](/img/structure/B11641730.png)
![2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B11641737.png)
![Propan-2-yl {[4-(2-chlorophenyl)-3-cyano-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11641741.png)
![Methyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11641745.png)
![4-(5-{(Z)-[1-(4-ethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11641750.png)
![Morpholine, 4-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-](/img/structure/B11641760.png)
![N-(4-chlorophenyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-6-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)pyridine-3-carboxamide](/img/structure/B11641770.png)

![2-[Tert-butyl(methyl)amino]ethyl 1-benzofuran-2-carboxylate](/img/structure/B11641794.png)
